molecular formula C13H13N3S B1269729 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea CAS No. 201215-93-2

1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

Cat. No. B1269729
CAS RN: 201215-93-2
M. Wt: 243.33 g/mol
InChI Key: QFHALJZCNJGTFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, involves the reaction of amines with isothiocyanates. For instance, Mushtaque et al. (2016) detailed the synthesis and characterization of a similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, utilizing FT-IR, 1H-NMR, and mass spectrometry for structural elucidation (Mushtaque et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by their syn-anti configuration around the sulfur atom, which significantly influences their chemical behavior and reactivity. The study by Mushtaque et al. (2016) provides a detailed analysis of the molecular structure through Density Functional Theory (DFT) studies, highlighting the stabilization energy and the chemical potential of the compound (Mushtaque et al., 2016).

Chemical Reactions and Properties

Thioureas, including this compound, participate in various chemical reactions, such as nucleophilic addition reactions, due to the presence of an active hydrogen atom. These compounds are known for their ability to act as ligands, forming complexes with different metal ions. The reactivity towards metal ions and the ability to form stable complexes make them interesting for studies in coordination chemistry and catalysis.

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of different substituents on the phenyl and pyridinyl rings can alter these properties, affecting their applicability in various reactions and processes.

Chemical Properties Analysis

This compound exhibits several notable chemical properties, including its ability to bind to DNA and influence biological activities. Mushtaque et al. (2016) explored the DNA binding capabilities and cytotoxic nature of a similar thiourea derivative, highlighting its potential in biological applications (Mushtaque et al., 2016).

Scientific Research Applications

Molecular Docking and Cytotoxicity Studies

1-Phenyl-3-(pyridin-3-ylmethyl)thiourea derivatives have been synthesized and studied for their molecular docking capabilities and cytotoxicity. For instance, a study involved the synthesis of a compound with similar structure and assessed its binding to DNA, revealing significant binding energy and cytotoxic nature against specific cell lines, demonstrating its potential in drug design and cancer research (Mushtaque et al., 2016).

In Vivo Studies for Antidiabetic Potentials

Derivatives of this compound have been evaluated for their in vivo antidiabetic potentials. A study focused on thiourea derivatives, testing their effects on glucose-6-phosphatase activity and examining their therapeutic effects in diabetic mice models (Naz et al., 2020).

Antimicrobial Activity

Compounds derived from this compound have been synthesized and tested for their antimicrobial properties. For example, a study synthesized pyrimidine derivatives incorporating this structure and evaluated their antimicrobial efficacy, showing promising results (Rathod & Solanki, 2018).

Antiangiogenesis and VEGFR-2 Inhibition

This compound analogs have been studied for their role in antiangiogenesis, particularly as VEGFR-2 tyrosine kinase inhibitors. This research provides insights into their potential use in treating diseases characterized by abnormal angiogenesis, such as certain cancers (Machado et al., 2015).

Cell Cycle Analysis and Quantum Chemical Analyses

Further studies have been conducted on derivatives of this compound to understand their impact on cell cycles and their quantum chemical properties. These studies help in understanding the interaction of these compounds at the molecular level, which is crucial for drug design and development (Mushtaque et al., 2017).

Detection of Metal Ions

Certain thiourea derivatives have been used as chemosensors for the selective detection of metal ions like copper. This application is significant in environmental monitoring and analytical chemistry (Sadaphal & Gholap, 2017).

Derivatization Reagents in Mass Spectrometry

Thiourea derivatives, including those similar to this compound, have been synthesized as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), expanding their utility in analytical and biochemical research (Inoda et al., 2011).

properties

IUPAC Name

1-phenyl-3-(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHALJZCNJGTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355520
Record name 1-phenyl-3-(pyridin-3-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201215-93-2
Record name 1-phenyl-3-(pyridin-3-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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